

An In-depth Technical Guide to 1-(5-Chloro-2-phenoxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(5-Chloro-2-phenoxyphenyl)ethanone

Cat. No.: B1589912

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Introduction

1-(5-Chloro-2-phenoxyphenyl)ethanone is a halogenated aromatic ketone with potential applications as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, featuring a chloro-substituted phenyl ring linked to a phenoxy group, presents a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and an outline of its known characteristics.

Chemical Properties

While detailed experimental data for **1-(5-Chloro-2-phenoxyphenyl)ethanone** is not extensively reported in publicly available literature, its fundamental properties have been identified. A summary of these properties is presented in the table below.

Property	Value	Source
IUPAC Name	1-(5-Chloro-2-phenoxyphenyl)ethanone	N/A
CAS Number	70958-18-8	[1]
Molecular Formula	C ₁₄ H ₁₁ ClO ₂	[1]
Molecular Weight	246.69 g/mol	[1]
Appearance	White to gray solid	[2]
Purity	99.81% (by LCMS)	[2]
Solubility	No data available	
Melting Point	No data available	
Boiling Point	No data available	

Spectral Data: A certificate of analysis for **1-(5-Chloro-2-phenoxyphenyl)ethanone** indicates that the ¹H NMR and LCMS spectra are consistent with its chemical structure.[2] However, detailed spectral data, including specific chemical shifts (δ) in ppm for NMR, vibrational frequencies (cm⁻¹) for IR, and fragmentation patterns for mass spectrometry, are not publicly available.

Synthesis

A detailed experimental protocol for the synthesis of **1-(5-Chloro-2-phenoxyphenyl)ethanone** is not explicitly described in the reviewed literature. However, based on established organic chemistry principles for the formation of diaryl ethers, a plausible and efficient synthetic route is the Ullmann condensation.[3][4] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Proposed Synthetic Pathway: Ullmann Condensation

The synthesis of **1-(5-Chloro-2-phenoxyphenyl)ethanone** can be envisioned through the Ullmann condensation of 1-(5-chloro-2-hydroxyphenyl)ethanone with an activated aryl halide, such as bromobenzene or iodobenzene, in the presence of a copper catalyst and a base.

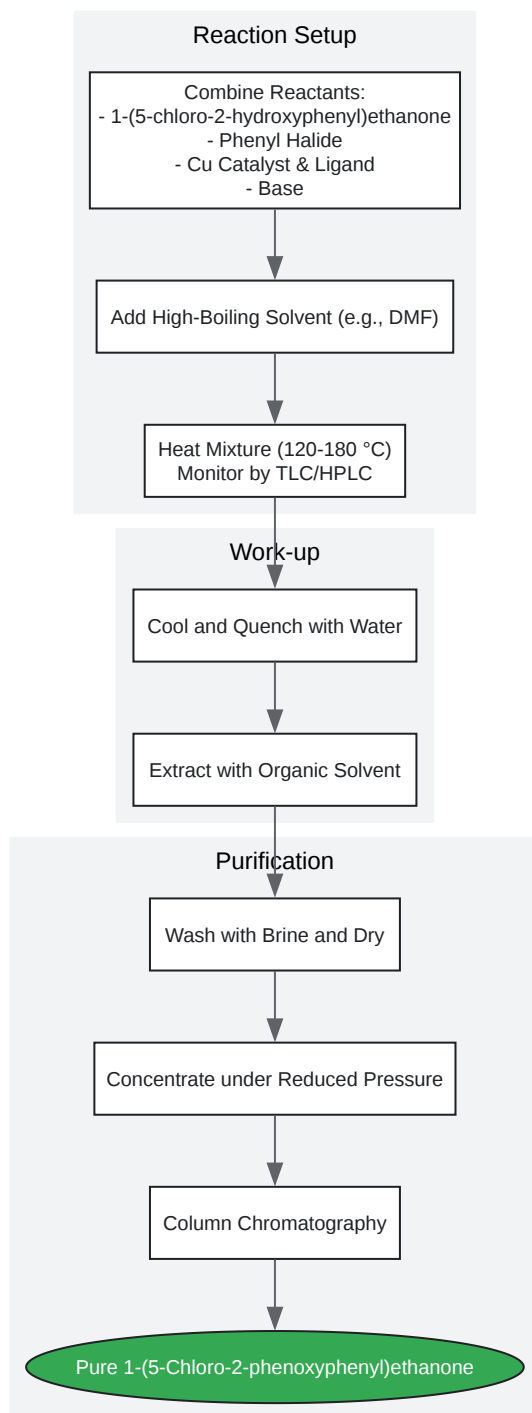
Reaction Scheme:

Experimental Protocol (Proposed):

- **Reactant Preparation:** To a reaction vessel, add 1-(5-chloro-2-hydroxyphenyl)ethanone, an aryl halide (e.g., iodobenzene), a copper(I) salt (e.g., CuI) as the catalyst, a suitable ligand (e.g., phenanthroline), and a base (e.g., potassium carbonate).
- **Solvent Addition:** Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Reaction Conditions:** Heat the reaction mixture to a temperature typically ranging from 120 to 180 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** After completion of the reaction, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **1-(5-Chloro-2-phenoxyphenyl)ethanone**.

Below is a workflow diagram illustrating the proposed synthesis and purification process.

Proposed Synthesis Workflow for 1-(5-Chloro-2-phenoxyphenyl)ethanone

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Proposed Synthesis and Purification Workflow

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of **1-(5-Chloro-2-phenoxyphenyl)ethanone**. While it is cited as a drug intermediate for the synthesis of various active compounds, the specific targets or pathways of these compounds are not detailed.^[5] As such, no signaling pathways involving this molecule can be described at this time. Further research and screening are required to elucidate any potential pharmacological effects.

Safety Information

Based on available safety data, **1-(5-Chloro-2-phenoxyphenyl)ethanone** is classified with the following hazard statements:

- H317: May cause an allergic skin reaction.^[1]
- H319: Causes serious eye irritation.^[1]

Standard precautionary measures, including the use of personal protective equipment such as gloves and safety glasses, should be taken when handling this compound.

Conclusion

1-(5-Chloro-2-phenoxyphenyl)ethanone is a chemical intermediate with established basic properties. While specific quantitative physical and spectral data are limited, a viable synthetic route via Ullmann condensation can be proposed. A significant gap in knowledge exists regarding its biological activity, which warrants future investigation to explore its potential in drug discovery and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(5-Chloro-2-phenoxyphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589912#1-5-chloro-2-phenoxyphenyl-ethanone-chemical-properties]

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